molecular formula C11H9Cl2F3O B14040319 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14040319
M. Wt: 285.09 g/mol
InChI Key: RNPBJFUTRNJUEO-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of the trifluoromethyl group. Industrial production methods may involve large-scale chlorination and fluorination processes to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s behavior in biological systems and industrial processes. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

  • 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

These compounds share similar structural features but differ in the position and nature of substituents, which can affect their chemical properties and applications

Properties

Molecular Formula

C11H9Cl2F3O

Molecular Weight

285.09 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3O/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

RNPBJFUTRNJUEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)C(F)(F)F)Cl

Origin of Product

United States

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